REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+].[Br:20]Br.O.O.O.O.O.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[Br:20][C:12]1[S:11][C:10]([CH2:9][NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])=[N:14][CH:13]=1 |f:1.2,4.5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=1SC=CN1
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Name
|
|
Quantity
|
20 L
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Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
1.35 L
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
Sodium sulfite pentahydrate
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Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at an internal temperature of 25.5±5° C. for 14 hr
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted with 3 L of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1 L of water and 1.53 L of a 6 M aqueous sodium hydroxide solution
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with 3 L of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
were filtered
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Type
|
CUSTOM
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Details
|
The solvent was removed from the filtrate by evaporation under the reduced pressure
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Type
|
CONCENTRATION
|
Details
|
followed by substitution concentration twice with 2 L of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)CNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 944 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |